

# A Comprehensive Technical Guide to Sudan III: Properties, Applications, and Staining Protocols

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of **Sudan III**, a lipophilic diazo dye. It covers its fundamental chemical and physical properties, various synonyms and alternative names, and detailed experimental protocols for its application in scientific research. This document is intended to be a valuable resource for professionals in research, scientific, and drug development fields who utilize histological and biochemical staining techniques.

## **Core Properties of Sudan III**

**Sudan III** is a fat-soluble dye widely used for the staining of lipids, particularly triglycerides.[1] [2] Structurally, it is a bis(azo) compound.[3] Its staining mechanism relies on its higher solubility in the lipids it is intended to stain than in the solvent from which it is applied. This physical interaction allows for the visualization of fat globules in tissue samples.[4][5]

## **Quantitative Data Summary**

The following table summarizes the key quantitative data for **Sudan III**, compiled from various technical sources.

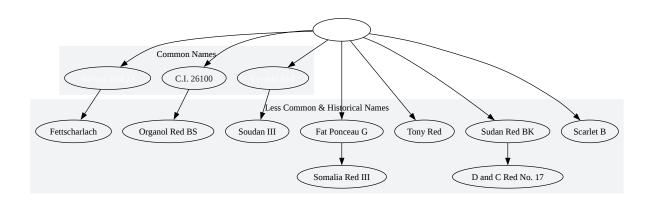


Property	Value	Source(s)
IUPAC Name	1-{[4- (Phenyldiazenyl)phenyl]diazen yl}naphthalen-2-ol	[2]
CAS Number	85-86-9	[4][6][7]
Colour Index (C.I.)	26100	[2][4]
Molecular Formula	C22H16N4O	[4][7][8]
Molecular Weight	352.39 g/mol	[4][8]
Melting Point	199 °C (decomposes)	[6][7][9]
Absorption Max (λmax)	507 nm	[1][2]
Solubility in Water	< 0.1 mg/mL	[9]
Solubility in Ethanol	2 mg/mL	[9]
Solubility in Chloroform	1 mg/mL	[9]
Appearance	Reddish-brown crystalline powder	[1]

## Synonyms and Alternative Names for Sudan III

**Sudan III** is known by a multitude of synonyms and alternative names in scientific literature and commercial products. Understanding these is crucial for comprehensive literature searches and product identification.





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#### A comprehensive list of synonyms includes:

- C.I. 26100[2][4]
- Solvent Red 23[3][4]
- 1-{[4-(Phenyldiazenyl)phenyl]diazenyl}naphthalen-2-ol[2]
- 1-[4-(Phenylazo)phenylazo]-2-naphthol[8]
- Cerasin Red[3][8]
- Fat Ponceau G[2][8]
- Fat Soluble Sudan[8]
- Scarlet B[8]
- Sudan G[8]



- Sudan Red BK[2][8]
- Tony Red[2][8]
- Fettscharlach[3]
- Fettponceau G[3]
- Stearix Scarlet[3]
- Organol Red BS[3]
- Soudan III[3]
- Cerotinscharlach R[3]
- Somalia Red III[3]
- Motirot 2R[3]
- Sudan Red BK[3]
- Fat Red R[3]
- Fat Red HRR[3]
- Sudan G III[3]
- Sudan P III[3]
- Red ZH[3]
- Silotras Scarlet TB[3]
- Fat Soluble Red ZH[3]
- Grasal Brilliant Red G[3]
- Grasan Brilliant Red G[3]



- D and C Red No. 17[3]
- Tetrazobenzene-beta-naphthol[3]
- 2-Naphthalenol, 1-[[4-(phenylazo)phenyl]azo]-[3]

## **Experimental Protocols**

**Sudan III** is primarily used for the histological visualization of lipids in frozen tissue sections, as the organic solvents used in paraffin embedding dissolve lipids.[1][5] The following are detailed methodologies for common **Sudan III** staining procedures.

## **Preparation of Staining Solutions**

Saturated Alcoholic Sudan III Stock Solution:

- Dissolve an excess of **Sudan III** powder (~0.5 g) in 100 mL of 99% isopropanol.[10]
- Let the solution stand for 2-3 days to ensure saturation.[10]
- The supernatant can be used and is stable for an extended period if stored correctly.[10]

Working Sudan III Staining Solution:

- Dilute 6 mL of the saturated Sudan III stock solution with 4 mL of distilled water.[9][10]
- Allow the mixture to stand for 5-10 minutes.[9][10]
- Filter the solution before use. The filtrate should be used within several hours.[9][10]

Alternative Preparation:

- Dissolve 0.5 g of **Sudan III** dye in a mixture of 70 mL of ethanol and 30 mL of water, using a warm water bath to aid dissolution.[3]
- Filter the solution before use.[3]

## **Staining Protocol for Frozen Tissue Sections**

### Foundational & Exploratory





This protocol is a widely used method for identifying fat and lipids in frozen tissue sections.

#### Materials:

- Frozen tissue sections (8 microns thick) on adhesive slides[4]
- 10% Phosphate Buffered Formalin[4]
- 70% Ethyl Alcohol[4]
- Working Sudan III Staining Solution
- Mayer's Hematoxylin (or other suitable counterstain)[1][4]
- Aqueous mounting medium (e.g., glycerol jelly)[1][4]

#### Procedure:

- Fixation: Fix frozen section slides in 10% Phosphate Buffered Formalin for 1 minute.[4]
- Rinsing: Rinse the sections in two changes of distilled water.[4]
- Hydration: Briefly rinse in 70% ethyl alcohol.[1][4]
- Staining: Stain with the working **Sudan III** solution for 10-30 minutes. The duration may be adjusted based on the lipid content of the tissue.[1][4]
- Differentiation: Briefly rinse in 70% ethyl alcohol to remove excess, non-specifically bound dye.[1][4]
- Washing: Wash thoroughly in distilled water.[4]
- Counterstaining: Stain with Mayer's Hematoxylin for 2-5 minutes to visualize cell nuclei.[1][4]
- Bluing: Wash in several changes of tap water. An optional bluing agent like Scott's Tap Water
  Substitute can be used.[4]
- Mounting: Coverslip using an aqueous mounting medium.[1][4]



#### **Expected Results:**

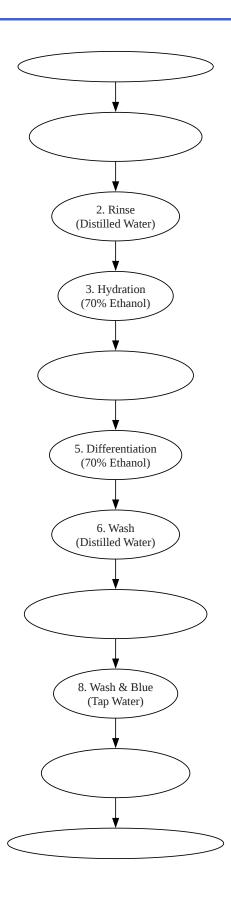
• Fat/Lipids: Orange to red[4]

• Nuclei: Blue[4]

## **Experimental Workflow Diagram**

The following diagram illustrates the key steps in the **Sudan III** staining protocol for frozen tissue sections.





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## **Concluding Remarks**

**Sudan III** remains a valuable and widely used tool in histology and pathology for the detection of lipids. Its straightforward application and distinct staining characteristics make it a reliable method for researchers and clinicians. This guide provides the essential technical information and protocols to facilitate its effective use in a laboratory setting. Adherence to proper safety protocols when handling the dye and its solutions is paramount.

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